molecular formula C13H16INO2 B3185079 Methyl 3-iodo-4-(piperidin-3-yl)benzoate CAS No. 1131614-64-6

Methyl 3-iodo-4-(piperidin-3-yl)benzoate

Cat. No.: B3185079
CAS No.: 1131614-64-6
M. Wt: 345.18 g/mol
InChI Key: LYENAGSBIGZHOX-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS 1131614-63-5) is a high-value chemical building block of significant interest in medicinal chemistry and oncology research. This benzoate derivative features a piperidine ring, a key structural motif prevalent in more than twenty classes of pharmaceuticals . The compound's specific architecture, combining an iodine substituent and a piperidine group, makes it a versatile intermediate for the synthesis of complex molecules. Recent scientific advances highlight the application of related piperidine derivatives as potent inhibitors of METTL3, the primary enzyme responsible for N6-adenosine methylation (m6A) of mRNA . The m6A modification is a critical post-transcriptional regulator, and METTL3 has been identified as an oncogenic driver in many cancers, regulating key tumorigenic processes such as cell proliferation, apoptosis, and immune surveillance . Consequently, this compound is a crucial scaffold for developing novel therapeutics targeting proliferative conditions. It is offered as a research-grade material strictly for laboratory investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1131614-64-6

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

methyl 3-iodo-4-piperidin-3-ylbenzoate

InChI

InChI=1S/C13H16INO2/c1-17-13(16)9-4-5-11(12(14)7-9)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3

InChI Key

LYENAGSBIGZHOX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCNC2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Piperidine/Pyrrolidine Derivatives

Several analogs differ in the position or type of nitrogen-containing heterocycle attached to the benzoate core:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-iodo-4-(piperidin-1-yl)benzoate 1131614-63-5 Piperidin-1-yl C13H16INO2 345.18 Piperidine substitution at N-1 vs. N-3 position; alters spatial orientation and potential receptor interactions
Methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate 1131614-28-2 Pyrrolidin-1-yl C12H14INO2 331.15 Five-membered pyrrolidine ring vs. six-membered piperidine; reduced ring size may affect conformational flexibility
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate 1131614-86-2 Piperazin-1-ylmethyl C13H17IN2O2 360.19 Piperazine ring with a methylene spacer; introduces additional hydrogen-bonding sites

Impact of Substituent Position :

  • The piperidin-3-yl group in the target compound provides a distinct spatial arrangement compared to the piperidin-1-yl analog (CAS 1131614-63-5). This positional difference may influence binding affinity to enzymes or receptors, as demonstrated in kinase inhibitors where nitrogen positioning modulates activity .

Trifluoromethyl and Trifluoromethoxy Derivatives

Compounds with electron-withdrawing groups exhibit distinct physicochemical properties:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-iodo-4-(trifluoromethyl)benzoate 1197357-94-0 Trifluoromethyl C9H6F3IO2 330.04 Replaces piperidine with CF3; increases lipophilicity and metabolic stability
Methyl 3-iodo-4-(trifluoromethoxy)benzoate 1131614-65-7 Trifluoromethoxy C9H6F3IO3 346.04 Trifluoromethoxy group enhances electron-withdrawing effects and steric bulk

Electronic Effects :

  • These groups also improve resistance to oxidative metabolism in drug candidates .

Methylpiperidinyl and Diethylamino Derivatives

Analogous compounds with modified amine substituents include:

Compound Name CAS Number Substituent Molecular Formula Key Differences vs. Target Compound
3-Iodo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 1131614-39-5 (3-Methylpiperidinyl)methyl C14H17INO2 Methylation of piperidine nitrogen; modulates basicity and solubility
4-((Diethylamino)methyl)-3-iodobenzoic acid 1131614-56-6 Diethylaminomethyl C12H16INO2 Aliphatic diethylamine vs. cyclic piperidine; impacts steric hindrance

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-iodo-4-(piperidin-3-yl)benzoate, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves coupling reactions between iodinated benzoate derivatives and piperidine-containing precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce the piperidinyl group. Key intermediates, such as ethyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate, are purified via column chromatography (10–50% EtOAc/petroleum ether) and validated using HPLC (>95% purity) and NMR spectroscopy . Mass spectrometry (HRMS) confirms molecular weights, while iodination steps require strict control of stoichiometry to avoid over-halogenation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and stereochemistry. This is critical for confirming the spatial arrangement of the iodine and piperidine moieties .
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm substitution patterns. COSY and NOESY experiments resolve coupling interactions between the piperidine and benzoate groups .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, with UV detection at 254 nm .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability of the ester group. LC-MS identifies degradation products (e.g., free benzoic acid derivatives) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Bi(OTf)3_3 enhances intramolecular amination efficiency (85% yield in model reactions) by stabilizing transition states .

  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of iodinated intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes .

  • Table: Reaction Optimization Parameters

    ParameterOptimal ConditionYield Improvement
    CatalystBi(OTf)3_3 (5 mol%)85% → 92%
    Temperature80°C (microwave)6h → 15min
    SolventDMF70% → 88%

Advanced: What structure-activity relationships (SAR) are hypothesized for this compound?

Methodological Answer:

  • Lipophilicity : The iodine atom increases halogen bonding with biological targets (e.g., enzymes), while the piperidine ring enhances membrane permeability. LogP values (~3.2) correlate with cellular uptake in pharmacokinetic models .
  • Bioisosteric replacement : Replacing iodine with trifluoromethyl groups (as in analogous compounds) alters target affinity but reduces metabolic stability .

Advanced: How to resolve contradictions between solubility data and observed bioactivity?

Methodological Answer:

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve aqueous solubility without compromising activity.
  • Biological assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to distinguish artifacts. For example, low solubility may falsely suggest inactivity in cell models, but SPR confirms target engagement .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite model interactions with piperidine-binding receptors (e.g., GPCRs). The iodine atom’s van der Waals radius (1.98 Å) is critical for fitting hydrophobic pockets .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .

Advanced: How is the compound’s pharmacological potential evaluated against disease targets?

Methodological Answer:

  • Target profiling : Kinase inhibition assays (e.g., Eurofins Panlabs panel) screen for activity against 100+ kinases.
  • In vivo models : Rodent PK/PD studies measure bioavailability (e.g., Cmax_{max} = 1.2 µM at 10 mg/kg) and efficacy in xenograft models. Metabolite identification via LC-MS/MS guides structural modifications .

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